Enantiomeric Purity: (6S)-Isomer vs. (6R)-Isomer and Racemic Mixture
The (6S)-2,2,6-Trimethylmorpholine hydrochloride is supplied with a defined stereochemistry (6S), in contrast to the (6R) enantiomer (CAS 2375248-66-9) or the racemic mixture. While the racemic mixture contains equal parts (6S) and (6R), the enantiopure (6S) isomer ensures that 100% of the material is of the desired configuration for asymmetric synthesis or chiral recognition studies . This is critical because the opposite enantiomer can exhibit different, and often detrimental, biological or catalytic properties. Vendor specifications for the (6S)-isomer indicate a minimum chemical purity of 98% .
| Evidence Dimension | Enantiomeric Composition |
|---|---|
| Target Compound Data | ≥98% chemical purity (specific enantiomer, (6S)) |
| Comparator Or Baseline | Racemic 2,2,6-trimethylmorpholine: 50% (6S) and 50% (6R); (6R)-2,2,6-trimethylmorpholine hydrochloride (CAS 2375248-66-9): 100% (6R) |
| Quantified Difference | The (6S) form provides 100% of the desired enantiomer compared to 50% in the racemic mixture, effectively doubling the active material concentration per unit mass for stereospecific applications. |
| Conditions | Vendor specifications for the isolated, purified hydrochloride salt. |
Why This Matters
For applications requiring stereochemical purity, using the defined (6S) enantiomer eliminates the confounding variable of the (6R) isomer, ensuring consistent and interpretable results in asymmetric synthesis, chiral chromatography, or biological assays where the target is enantiospecific.
